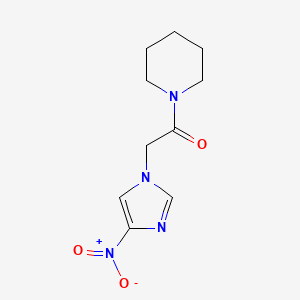![molecular formula C24H27NO4 B5188546 2-Phenylethyl 2-methyl-6-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate CAS No. 6073-32-1](/img/structure/B5188546.png)
2-Phenylethyl 2-methyl-6-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenylethyl 2-methyl-6-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a tetrahydropyridine ring, a phenyl group, and an ester functional group, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylethyl 2-methyl-6-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydropyridine Ring: The initial step involves the cyclization of appropriate precursors to form the tetrahydropyridine ring. This can be achieved through a condensation reaction between an amine and a ketone under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction, where a phenyl halide reacts with the tetrahydropyridine ring in the presence of a Lewis acid catalyst.
Esterification: The ester functional group is introduced through an esterification reaction, where the carboxylic acid group reacts with an alcohol in the presence of an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydropyridine ring, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, altering the compound’s reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学研究应用
2-Phenylethyl 2-methyl-6-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, enabling the development of new materials and pharmaceuticals.
Material Science: The compound’s properties can be exploited in the design of novel materials with specific functionalities, such as polymers and coatings.
作用机制
The mechanism of action of 2-Phenylethyl 2-methyl-6-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonding, hydrophobic interactions, and covalent bonding, with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-Phenylethyl 2-methyl-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridine-3-carboxylate: This compound lacks the propan-2-yloxy group, which may affect its reactivity and biological activity.
2-Phenylethyl 2-methyl-6-oxo-4-[2-(methoxy)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate: The methoxy group can influence the compound’s electronic properties and interactions with molecular targets.
Uniqueness
2-Phenylethyl 2-methyl-6-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate is unique due to the presence of the propan-2-yloxy group, which can enhance its solubility, stability, and ability to interact with specific molecular targets. This makes it a valuable compound for various scientific and industrial applications.
属性
IUPAC Name |
2-phenylethyl 6-methyl-2-oxo-4-(2-propan-2-yloxyphenyl)-3,4-dihydro-1H-pyridine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO4/c1-16(2)29-21-12-8-7-11-19(21)20-15-22(26)25-17(3)23(20)24(27)28-14-13-18-9-5-4-6-10-18/h4-12,16,20H,13-15H2,1-3H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFCLIVIRDFNDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(=O)N1)C2=CC=CC=C2OC(C)C)C(=O)OCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90387236 |
Source


|
| Record name | ST50709888 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90387236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6073-32-1 |
Source


|
| Record name | ST50709888 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90387236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-bromo-2-chloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B5188467.png)
![3-fluoro-2-[(phenylsulfonyl)amino]benzoic acid](/img/structure/B5188472.png)
![11-(3-fluorophenyl)-3,3-dimethyl-10-(2-methylpropanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5188478.png)
![[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(4-iodophenyl)-N'-methylcarbamimidothioate](/img/structure/B5188486.png)
![4-Methoxy-6-[3-(1-methylpyrazol-3-yl)phenyl]pyrimidine](/img/structure/B5188500.png)
![1-[(4-Bromothiophen-2-yl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5188503.png)
![4-[1-({5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-4-piperidinyl]thiomorpholine](/img/structure/B5188515.png)

![2-[2-[2-(2,5-Dichlorophenoxy)ethoxy]ethylamino]ethanol;hydrochloride](/img/structure/B5188524.png)
![(5Z)-3-(4-chlorobenzyl)-5-[(5-methylthiophen-2-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B5188541.png)
![1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-1-propanone](/img/structure/B5188547.png)
![2-(5-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5188555.png)


